4-Bromo-2-(cyanomethyl)benzoic acid
Overview
Description
4-Bromo-2-(cyanomethyl)benzoic acid is an organic compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrNO2/c10-7-1-2-8 (9 (12)13)6 (5-7)3-4-11/h1-2,5H,3H2, (H,12,13) . The InChI key is CNICEBGPOTZLOV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds similar to 4-Bromo-2-(cyanomethyl)benzoic acid, have been studied for their two-dimensional architectures formed by C—H⋯O hydrogen bonds and Br⋯O interactions. Such studies are essential in understanding the molecular interactions and physical properties of these compounds (Suchetan et al., 2016).
Synthesis and Biological Activity
- Research has been conducted on the synthesis of pyrrole and pyrrolidine compounds from similar bromo-benzoic acid derivatives, evaluating their antibacterial and antifungal activities. This highlights the potential of this compound in the development of new pharmaceutical compounds (Mehta, 2013).
Reactivity and Vibrational Analysis
- Detailed studies on the structure, vibrational analysis, and chemical reactivity descriptors of similar bromo-benzoic acid compounds have been conducted. These studies focus on parameters like ionization energy, hardness, electrophilicity, and non-linear optical properties, which are crucial in predicting the reactivity and potential applications of these compounds in various fields (Yadav et al., 2022).
Applications in Solar Cell Technology
- The use of 4-(Cyanomethyl)benzoic acid as an acceptor group in donor-acceptor organic dyes for dye-sensitized solar cells (DSSCs) has shown improved photovoltaic performance. This suggests potential applications of this compound in the field of renewable energy (Gupta et al., 2015).
Synthesis of γ-Lactones
- Research on the synthesis of various benzoic acids, including those related to this compound, has demonstrated their use in the production of γ-lactones, a class of organic compounds with potential applications in pharmaceuticals and agrochemicals (Khan et al., 2003).
Halogen Bonds in Solid Solutions
- The role of halogen bonds, as seen in bromo-benzoic acid compounds, has been explored in the packing preferences of solid solutions. Understanding these interactions can be crucial for material sciences, particularly in designing materials with specific molecular architectures (Pramanik et al., 2017).
Electronic Structure and Molecular Properties
- Studies have been conducted on benzoic acid derivatives, including bromo-substituted ones, to determine their crystal structures and electronic properties. These findings are important for applications in electronic materials and molecular electronics (Pramanik et al., 2019).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H317, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-bromo-2-(cyanomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNICEBGPOTZLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727949 | |
Record name | 4-Bromo-2-(cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942935-70-8 | |
Record name | 4-Bromo-2-(cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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